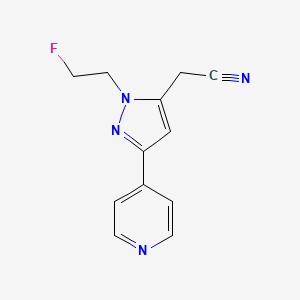

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Beschreibung

Structure and Key Features: This compound features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyridin-4-yl ring, and at position 5 with an acetonitrile moiety. The nitrile group may contribute to polarity and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis .

Eigenschaften

IUPAC Name |

2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFTACQDOQBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CC#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features from fluorinated ethyl, pyridine, and pyrazole, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

- Molecular Formula : C12H11FN4

- Molecular Weight : 235.26 g/mol

- IUPAC Name : 2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-5-yl]acetonitrile

The presence of the fluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The unique structural attributes allow it to modulate various biochemical pathways, eliciting biological responses that could be beneficial in therapeutic contexts.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile have demonstrated significant antibacterial activity against various strains, including:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 6.25 µg/mL.

- Escherichia coli : MIC of 6.25 µg/mL.

- Pseudomonas aeruginosa : MIC of 12.5 µg/mL .

Anti-inflammatory Activity

Pyrazolone derivatives have shown promise as anti-inflammatory agents. The structure of 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile may contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies suggest that these compounds exhibit high Pa values (probability of activity) for anti-inflammatory effects, indicating their potential as lead compounds in NSAID development .

Antitumor Activity

Research indicates that pyrazole-based compounds can possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors. The specific mechanisms by which 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile exerts antitumor effects require further investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.

Structure–Activity Relationship (SAR)

The efficacy of 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile can be influenced by various substituents on the pyrazole and pyridine rings. Studies on related compounds suggest that specific modifications can enhance biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and potency |

| Methyl | Enhances binding affinity |

| Hydroxyl | Modulates solubility and stability |

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- In Vivo Anti-inflammatory Studies : Compounds with similar structures showed significant reduction in inflammation markers in animal models.

- Antimicrobial Efficacy Testing : Laboratory tests confirmed the effectiveness against Gram-positive and Gram-negative bacteria, supporting the use of such compounds in antibiotic development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile () :

The isopropyl group at N1 increases hydrophobicity (higher logP) compared to the 2-fluoroethyl substituent. This substitution may reduce solubility in polar solvents but enhance membrane permeability in biological systems.- [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol (): Replacing the acetonitrile group (position 5) with a hydroxymethyl alters hydrogen-bonding capacity. The nitrile in the target compound likely improves metabolic stability compared to the alcohol, which may undergo oxidation .

Substituent Variations at Position 3 (C3)

- Thiophene’s sulfur atom may introduce different electronic effects (e.g., weaker dipole interactions) compared to pyridine’s nitrogen .

- Fipronil Derivatives (): Compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide feature halogenated aryl groups at C3, which enhance insecticidal activity. The pyridin-4-yl group in the target compound may shift applications toward kinase inhibition or anticancer research .

Functional Group Variations at Position 5 (C5)

- 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile () :

A fluorine atom at C5 and methyl at C3 create steric and electronic differences. The nitrile at C5 in the target compound offers a reactive handle for further derivatization (e.g., click chemistry), unlike the fluorine-substituted analog .

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₁₂H₁₁FN₄.

Research Findings and Insights

- Metabolic Stability : Nitrile-containing analogs (e.g., target compound) exhibit slower oxidative metabolism compared to alcohol or methyl ester derivatives .

- Agrochemical vs. Pharmaceutical Potential: Pyridin-4-yl substitution aligns with kinase inhibitor scaffolds (e.g., BIRB796 in ), whereas thiophene or halogenated analogs are more common in agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.